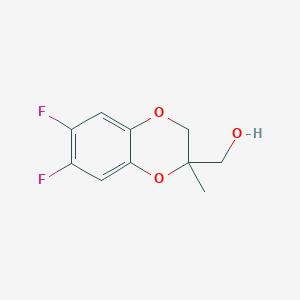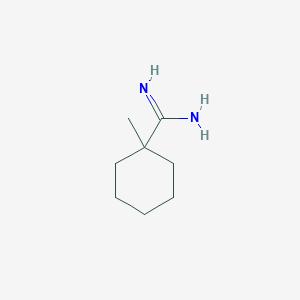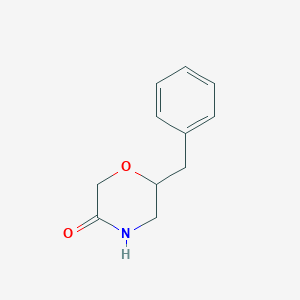
3-Amino-1-(3-bromofuran-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(3-bromofuran-2-yl)propan-1-one is an organic compound with the molecular formula C7H8BrNO2 It is a derivative of furan, a heterocyclic aromatic organic compound, and contains both an amino group and a bromine atom attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-bromofuran-2-yl)propan-1-one typically involves the bromination of furan followed by the introduction of an amino group and a propanone moiety. One common method involves the following steps:
Bromination of Furan: Furan is reacted with bromine in the presence of a catalyst to yield 3-bromofuran.
Amination: The 3-bromofuran is then subjected to a nucleophilic substitution reaction with ammonia or an amine to introduce the amino group.
Addition of Propanone Moiety: Finally, the compound is reacted with a suitable reagent to introduce the propanone group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3-bromofuran-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or other amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxo derivatives such as this compound oxides.
Reduction: Alcohol or amine derivatives like 3-amino-1-(3-bromofuran-2-yl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-(3-bromofuran-2-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-bromofuran-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(3-chlorofuran-2-yl)propan-1-one: Similar structure but with a chlorine atom instead of bromine.
3-Amino-1-(3-fluorofuran-2-yl)propan-1-one: Contains a fluorine atom instead of bromine.
3-Amino-1-(3-iodofuran-2-yl)propan-1-one: Contains an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 3-Amino-1-(3-bromofuran-2-yl)propan-1-one imparts unique chemical reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s interaction with biological targets and its overall stability, making it distinct from its chlorine, fluorine, and iodine counterparts.
Properties
Molecular Formula |
C7H8BrNO2 |
|---|---|
Molecular Weight |
218.05 g/mol |
IUPAC Name |
3-amino-1-(3-bromofuran-2-yl)propan-1-one |
InChI |
InChI=1S/C7H8BrNO2/c8-5-2-4-11-7(5)6(10)1-3-9/h2,4H,1,3,9H2 |
InChI Key |
KVLVTJRMVNXHBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1Br)C(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13188753.png)





![1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13188797.png)
![1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine](/img/structure/B13188802.png)
![(1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride](/img/structure/B13188807.png)


![tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13188838.png)
